molecular formula C11H7F3O B3215632 6-(Trifluoromethyl)naphthalen-2-ol CAS No. 116511-74-1

6-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B3215632
CAS No.: 116511-74-1
M. Wt: 212.17 g/mol
InChI Key: HCJDAAXIBIPERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)naphthalen-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)naphthalen-2-ol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method is the trifluoromethylation of naphthalen-2-ol using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form naphthalen-2-ol derivatives.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced naphthalen-2-ol derivatives.

    Substitution: Formation of halogenated or nitro-substituted naphthalenes.

Scientific Research Applications

6-(Trifluoromethyl)naphthalen-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)naphthalen-2-ol is primarily influenced by the trifluoromethyl group, which enhances the compound’s reactivity and stability. The electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution in the naphthalene ring, making it more susceptible to electrophilic attacks. This property is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

    2-Naphthol: A closely related compound with a hydroxyl group at the second position of the naphthalene ring.

    1-Naphthol: Another isomer with the hydroxyl group at the first position.

    Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group attached to a benzene ring.

Uniqueness: 6-(Trifluoromethyl)naphthalen-2-ol is unique due to the combined presence of the trifluoromethyl group and the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. The trifluoromethyl group also contributes to the compound’s lipophilicity, which can influence its biological activity and interactions.

Properties

IUPAC Name

6-(trifluoromethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDAAXIBIPERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30766667
Record name 6-(Trifluoromethyl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30766667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116511-74-1
Record name 6-(Trifluoromethyl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30766667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)naphthalen-2-ol
Reactant of Route 3
6-(Trifluoromethyl)naphthalen-2-ol
Reactant of Route 4
6-(Trifluoromethyl)naphthalen-2-ol
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)naphthalen-2-ol
Reactant of Route 6
Reactant of Route 6
6-(Trifluoromethyl)naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.